![molecular formula C8H7N3O2S B2559770 6-Methyl-4-nitro-1,3-benzothiazol-2-amine CAS No. 257282-90-9](/img/structure/B2559770.png)
6-Methyl-4-nitro-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Methyl-4-nitro-1,3-benzothiazol-2-amine” is a chemical compound with the molecular formula C8H7N3O2S . It belongs to the class of benzothiazoles, which are bicyclic compounds containing a benzene ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of benzothiazoles, including “6-Methyl-4-nitro-1,3-benzothiazol-2-amine”, often involves the reaction of substituted anilines with potassium thiocyanate . Other methods include the condensation of 2-aminothiophenol with aldehydes in an inexpensive ionic liquid, providing 2-arylbenzothiazoles under solvent and catalyst-free conditions .
Molecular Structure Analysis
The molecular structure of “6-Methyl-4-nitro-1,3-benzothiazol-2-amine” can be analyzed using various spectroscopic techniques, including FT-IR, UV-Vis, 1H and 13C NMR . The exact structure can be confirmed through these techniques.
Chemical Reactions Analysis
Benzothiazoles, including “6-Methyl-4-nitro-1,3-benzothiazol-2-amine”, can undergo various chemical reactions. For instance, they can be synthesized from 2-aminothiophenol and aldehydes in a reaction mediated by visible light . In this reaction, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Methyl-4-nitro-1,3-benzothiazol-2-amine” can be determined using various analytical techniques. For instance, its melting point, FT-IR, 1H NMR and 13C NMR can be used to confirm its structure .
Scientific Research Applications
References:
- Sigma-Aldrich: Product Information
- Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional … DOI: 10.1021/acsomega.1c05290
- Synthesis and pharmacological evaluation of N- (6-chlorobenzo [d … DOI: 10.1007/s00044-012-0329-y
- Recent advances in the synthesis of new benzothiazole based anti … DOI: 10.1039/D3RA03862A
Future Directions
Benzothiazoles, including “6-Methyl-4-nitro-1,3-benzothiazol-2-amine”, have been extensively studied due to their potent and significant biological activities and great pharmaceutical value . Future research may focus on developing novel and efficient synthetic methodologies for azo dye derivatives, including those incorporating benzothiazole scaffolds .
properties
IUPAC Name |
6-methyl-4-nitro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-4-2-5(11(12)13)7-6(3-4)14-8(9)10-7/h2-3H,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBABQGURHXXTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.